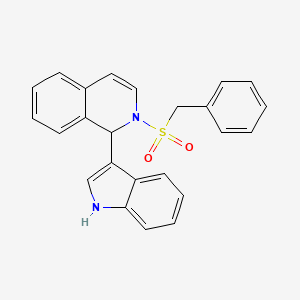IBR2
CAS No.:
Cat. No.: VC4471329
Molecular Formula: C24H20N2O2S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H20N2O2S |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |
| Standard InChI | InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2 |
| Standard InChI Key | YCOHEPDJLXZVBZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Introduction
Discovery and Development of IBR2
Identification via Chemical-Genetics Screening
IBR2 was identified using an inducible reverse yeast two-hybrid system designed to detect disruptors of the BRC-RAD51 interaction, a critical interface for HR. From a library of 24,000 compounds, IBR2 emerged as a competitive inhibitor of RAD51 binding to BRC repeats, with a median inhibitory concentration (IC₅₀) of 0.11 µM in surface plasmon resonance assays . Structural analysis revealed that IBR2’s benzyl group occupies the hydrophobic pocket between RAD51’s β-strand B3 and α-helix A4, mirroring the binding motif of BRC4 .
Structural Optimization and Analogues
Initial derivatives of IBR2, such as B6 (substituting benzyl with p-carboxylphenyl), showed reduced activity, highlighting the importance of steric compatibility . Subsequent efforts yielded chiral analogues (e.g., IBR120) via stereoselective synthesis using bifunctional aminothiourea catalysts, achieving enantiomeric excess (ee) >98% . IBR120 exhibits a 4.8-fold improvement in RAD51 inhibition, with IC₅₀ values as low as 2.6 µM in TNBC models .
Mechanism of Action
RAD51 Multimerization Disruption
RAD51 forms functional filaments on single-stranded DNA during HR. IBR2 binds the RAD51 core domain (residues M158–L219), preventing multimerization. Gel filtration chromatography confirmed that 10 µM IBR2 shifts RAD51 elution profiles from multimers (>440 kDa) to monomers (37 kDa), whereas inactive analogues (e.g., B6) retain multimeric structures .
Proteasome-Mediated Degradation
IBR2 induces polyubiquitination of RAD51, tagging it for proteasomal degradation. In MCF7 cells, RAD51 half-life decreases from 5.5 hours (untreated) to 1.5 hours post-IBR2 treatment (10 µM, 24 hrs) . Mutagenesis studies using the RAD51-A190/192L mutant (defective in multimerization) confirmed that degradation requires intact IBR2-RAD51 binding .
Homologous Recombination Inhibition
IBR2 reduces HR efficiency by 60–80% in HeLa and T315I Bcr-abl CML models, as measured by I-SceI-induced GFP reconstitution assays . Concurrently, ionizing radiation (IR)-induced RAD51 foci formation drops by 70% at 15 µM, sensitizing cells to DNA damage .
Chemical and Pharmacological Profile
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₀N₂O₂S | |
| Molecular Weight | 400.49 g/mol | |
| Purity | ≥98.6% | |
| Solubility | ≥2.5 mg/mL in DMSO | |
| CAS Number | 313526-24-8 |
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|
| MDA-MB-468 | Triple-Negative BC | 14.8 | |
| K562 | Chronic Myeloid Leukemia | 12.5 | |
| MCF7 | Hormone+ BC | 12.3 | |
| T315I Bcr-abl Ba/F3 | Imatinib-Resistant CML | 15.2 |
Preclinical Efficacy
Imatinib-Resistant CML Models
In murine Ba/F3 cells expressing T315I Bcr-abl, IBR2 (20 µM) reduced viability by 80% vs. 30% for imatinib . Survival in xenograft models improved by 40% (median 68 vs. 41 days for controls) . Mechanistically, IBR2 bypasses Bcr-abl signaling, directly targeting RAD51 hyperactivation common in T315I mutants .
Triple-Negative Breast Cancer
IBR2 inhibited MDA-MB-468 tumor growth by 65% in nude mice (10 mg/kg, 21 days), with no observed hepatotoxicity . Synergy with PARP inhibitors (e.g., olaparib) enhanced apoptosis 2.3-fold, suggesting combinatorial potential in BRCA-deficient cancers .
Synthesis and Stability
Stereoselective Routes
Two synthetic pathways dominate:
-
Sulfinamide Route: N-Boc-3-bromoindole (26) reacts with sulfinamide 25, yielding diastereomers 27 and 28 (1:1 ratio), later converted to amines 39 and 47 .
-
Bifunctional Catalysis: Indole addition to sulfonyl amide 50 using aminothioureas 57/58 achieves >98% ee for analogues 15/16 .
Stability Considerations
IBR2 decomposes by 50% in CH₂Cl₂ (0.1 M, 2 months), releasing indole . Formulation in PEG300/Tween-80/saline improves solubility (≥2.5 mg/mL) and stability for in vivo use .
Therapeutic Implications and Future Directions
Overcoming Drug Resistance
IBR2’s RAD51 targeting circumvents resistance to tyrosine kinase inhibitors (TKIs) and platinum-based chemotherapies. In T315I CML, HR hyperactivation sustains genomic instability; IBR2 resensitizes cells to DNA damage by crippling repair mechanisms .
Clinical Prospects
While IBR2 itself faces stability challenges, analogues like IBR120 (IC₅₀ 2.6 µM) are under preclinical evaluation . Phase I trials are anticipated for 2026, focusing on TNBC and TKI-resistant leukemias.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume